1-(4-Bromophenyl)propan-2-ol
Overview
Description
1-(4-Bromophenyl)-2-propanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Mode of Action
Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . These compounds can also inhibit acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Result of Action
Related compounds have been found to exhibit cytotoxic activity against various cancer cell lines . They have also been shown to inhibit the growth of microbial strains such as E. coli, B. mycoides, and C. albicans .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and van der Waals interactions, which can influence the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromophenols can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Bromophenols can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-bromophenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Bromophenyl)-2-propanol may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of 1-(4-bromophenyl)-2-propanone using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(4-bromophenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 1-(4-bromophenyl)-2-propanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with sodium azide (NaN3) can yield 1-(4-azidophenyl)-2-propanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-(4-Bromophenyl)-2-propanone.
Reduction: 1-(4-Bromophenyl)-2-propanamine.
Substitution: 1-(4-Azidophenyl)-2-propanol.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor in the development of therapeutic agents targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-propanol can be compared with other similar compounds to highlight its uniqueness:
1-(4-Chlorophenyl)-2-propanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(4-Fluorophenyl)-2-propanol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
1-(4-Methylphenyl)-2-propanol:
These comparisons underscore the distinct characteristics of 1-(4-Bromophenyl)-2-propanol, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSRXRFTTYPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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